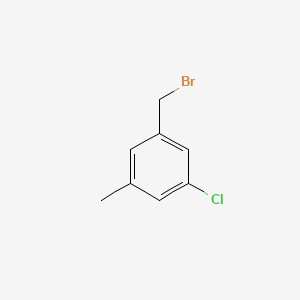
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline, also known as FPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPMA is a pyrimidine derivative that belongs to the class of anilines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase (CDK) Inhibition
4-Fluoro-N-(pyrimidin-5-ylmethyl)aniline derivatives have been explored for their potential as inhibitors of cyclin-dependent kinase-2 (CDK2), a critical enzyme involved in cell cycle regulation. A study by Wang et al. (2004) detailed the synthesis, structure-activity relationships (SARs), and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors. These compounds exhibited potent inhibitory effects against CDK2, suggesting their potential for cancer therapy due to their antiproliferative and proapoptotic effects consistent with CDK2 and CDK9 inhibition (Wang et al., 2004).
Metal-Free Synthesis of Fluorescent Compounds
Palaniraja et al. (2016) developed a metal-free regioselective synthesis of pyrimido-fused indazoles, demonstrating the versatility of pyrimidine derivatives in synthesizing fluorescent compounds. This study highlights the fluorescence properties and antioxidant activity of these synthesized compounds, opening up avenues for their application in bioimaging and as free radical scavengers (Palaniraja et al., 2016).
c-Met Kinase Inhibition
Research into derivatives of this compound, including docking and quantitative structure–activity relationship (QSAR) studies, has been conducted to evaluate their efficacy as c-Met kinase inhibitors. Caballero et al. (2011) focused on understanding the molecular features contributing to the inhibitory activity of these compounds, which could be vital for developing new cancer treatments by targeting c-Met kinase, involved in cell growth, survival, and metastasis (Caballero et al., 2011).
Coordination Polymers
Coordination polymers containing this compound ligands have been synthesized, demonstrating the potential of these compounds in materials science. Hajiashrafi et al. (2015) synthesized new Hg(II) and Cd(II) coordination polymers, exploring their crystal structures and supramolecular features, which could have implications for nano-supramolecular assembly and materials engineering (Hajiashrafi et al., 2015).
Insecticidal Activity
The insecticidal potential of novel 4-arylamino pyrimidine derivatives has also been explored. Wu et al. (2019) synthesized a series of compounds starting from substituted aniline, demonstrating significant insecticidal activity against various pests, indicating the potential for agricultural applications (Wu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-N-(pyrimidin-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-1-3-11(4-2-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCBQMMLNOIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)
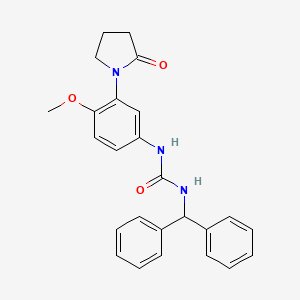
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)
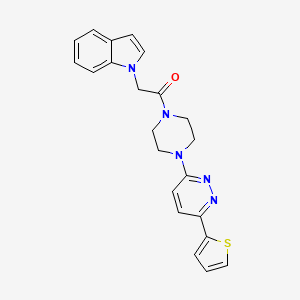
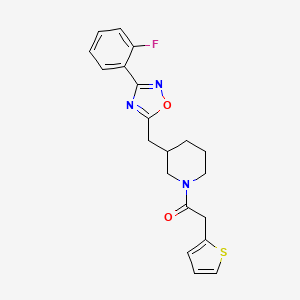

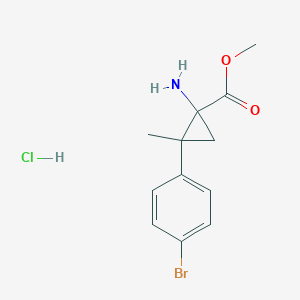
![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)

